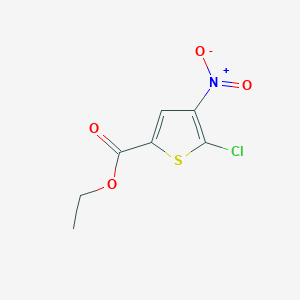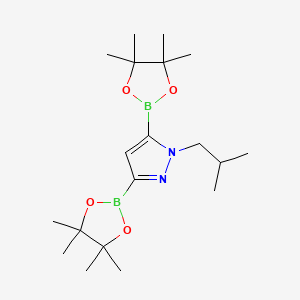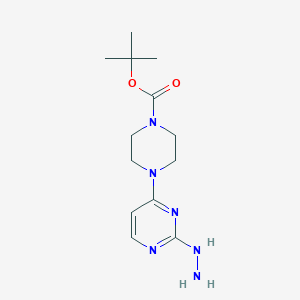![molecular formula C13H16FN5 B1396440 1-{[1-(2-氟苯基)-1H-1,2,3-三唑-5-基]甲基}哌嗪 CAS No. 1338692-39-9](/img/structure/B1396440.png)
1-{[1-(2-氟苯基)-1H-1,2,3-三唑-5-基]甲基}哌嗪
描述
Synthesis Analysis
Piperazine derivatives can be synthesized through various methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .科学研究应用
1. 药物化学和对接研究
包括与1-{[1-(2-氟苯基)-1H-1,2,3-三唑-5-基]甲基}哌嗪相关的吡啶-1-基-1H-吲唑衍生物在药物化学中具有重要意义。这些化合物已经被高效合成并通过光谱分析进行了表征。对这些化合物的对接研究表明在药物设计和开发中具有潜在应用(Balaraju, Kalyani, & Laxminarayana, 2019)。
2. 抗肿瘤活性
含有1-[双-(4-氟苯基)甲基]哌嗪基团的1,2,4-三唑席夫碱系列化合物显示出对肿瘤细胞的显著抑制活性,表明具有抗肿瘤应用潜力(Ding et al., 2016)。
3. 抗菌活性
包括带有4-氟苯基团的哌嗪的三唑类似物的新化合物已经合成并评估了其抗菌活性。其中一些化合物显示出对细菌生长的显著抑制作用,表明在抗菌应用中具有潜力(Nagaraj, Srinivas, & Rao, 2018)。
4. 碳酸酐酶抑制效应
一些含有哌嗪的曼尼希碱,包括1-(2-氟苯基)哌嗪衍生物,显示出显著的碳酸酐酶抑制效应,突显了它们在酶抑制研究中的潜在应用(Gul et al., 2019)。
5. 抗微生物活性
合成具有4-氟苯基哌嗪基团的化合物对各种细菌菌株表现出良好或中等的抗微生物活性,表明在抗微生物应用中具有用处(Demirbaş等,2010)。
6. 血清素和多巴胺拮抗活性
含有4-氟苯基哌嗪的衍生物已经进行了血清素(5-HT2)和多巴胺(D2)受体拮抗活性测试,表明在神经精神药理学中具有潜在应用(Watanabe et al., 1992)。
7. 晶体结构分析
已确定了诸如1-(对-氟苯甲基)-2-(4-甲基-1-哌嗪基)-1H-苯并咪唑等化合物的晶体和分子结构,有助于理解晶体学中的分子构象和相互作用(Oezbey et al., 1998)。
8. 抗癌剂的生物评价
一些含有哌嗪的单曼尼希碱,包括1-(2-氟苯基)哌嗪,已经制备并评估其作为抗癌剂和碳酸酐酶抑制剂的潜力,展示了它们在癌症研究中的相关性(Tuğrak等,2019)。
9. 抗微生物剂的合成和评价
已合成1-(2-氟苯基)哌嗪的衍生物并评估其作为可能的抗微生物剂,表明在对抗微生物感染中具有潜在用途(Jadhav et al., 2017)。
安全和危害
The safety data sheet for a related compound, “1-(2-Fluorobenzyl)piperazine”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or in contact with skin .
作用机制
Target of Action
It’s known that similar compounds, such as piperazine derivatives, have been associated with various pharmacological properties and have shown interactions with multiple targets, including therespiratory system .
Mode of Action
Piperazine derivatives, in general, are known to exhibit a broad spectrum of activities, suggesting they may interact with multiple targets in the body
Biochemical Pathways
Piperazine derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of pharmacological activities
Result of Action
Similar compounds, such as piperazine derivatives, have been associated with a variety of pharmacological effects, suggesting that this compound may also have diverse effects at the molecular and cellular level .
生化分析
Biochemical Properties
1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of 1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, it can alter gene expression by binding to specific transcription factors, thereby influencing the transcription of target genes.
Molecular Mechanism
At the molecular level, 1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites . This inhibition can result in the downregulation of downstream signaling pathways, ultimately affecting cellular functions such as proliferation and apoptosis.
Temporal Effects in Laboratory Settings
The temporal effects of 1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine in laboratory settings are crucial for understanding its stability and long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure can lead to changes in cellular function, such as altered gene expression and metabolic activity, which may have long-term implications for cellular health.
Dosage Effects in Animal Models
The effects of 1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine within cells and tissues are mediated by specific transporters and binding proteins. For example, it has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine is critical for its function. It is often directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization helps elucidate its role in cellular processes and potential therapeutic applications.
属性
IUPAC Name |
1-[[3-(2-fluorophenyl)triazol-4-yl]methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN5/c14-12-3-1-2-4-13(12)19-11(9-16-17-19)10-18-7-5-15-6-8-18/h1-4,9,15H,5-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWDGQCSDVHVOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CN=NN2C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(E)-2-(dimethylamino)vinyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1396358.png)
![Ethyl [2-(cyanoamino)-4-hydroxypyrimidin-5-yl]acetate](/img/structure/B1396361.png)




![2-[(5-{1-[(4-Bromophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396367.png)
![2-{[4-Allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide](/img/structure/B1396368.png)
![2-[(4-hydroxybenzyl)amino]-N,N-dimethylethanesulfonamide oxalate](/img/structure/B1396370.png)

![4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole](/img/structure/B1396376.png)
![2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1396377.png)

![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1396379.png)